1-(2,5-Dimethoxy-4-bromophenyl)piperazine

Catalog No.
S13236678
CAS No.
100939-87-5
M.F
C12H17BrN2O2
M. Wt
301.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2,5-Dimethoxy-4-bromophenyl)piperazine

CAS Number

100939-87-5

Product Name

1-(2,5-Dimethoxy-4-bromophenyl)piperazine

IUPAC Name

1-(4-bromo-2,5-dimethoxyphenyl)piperazine

Molecular Formula

C12H17BrN2O2

Molecular Weight

301.18 g/mol

InChI

InChI=1S/C12H17BrN2O2/c1-16-11-8-10(12(17-2)7-9(11)13)15-5-3-14-4-6-15/h7-8,14H,3-6H2,1-2H3

InChI Key

JLAQUWGWRNMYGA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1N2CCNCC2)OC)Br

1-(2,5-Dimethoxy-4-bromophenyl)piperazine is a chemical compound classified within the piperazine family, characterized by its unique structure that includes a piperazine ring and a substituted phenyl group. The molecular formula for this compound is C12H16BrN2O2C_{12}H_{16}BrN_{2}O_{2}, and it has a molecular weight of approximately 303.17 g/mol. The presence of two methoxy groups at the 2 and 5 positions of the phenyl ring, along with a bromine atom at the 4 position, contributes to its distinct chemical properties and potential biological activities.

The chemical reactivity of 1-(2,5-Dimethoxy-4-bromophenyl)piperazine is influenced by its functional groups. The methoxy groups can participate in nucleophilic substitution reactions, while the piperazine ring may undergo various transformations typical of amines. Additionally, the bromine atom can serve as a leaving group in electrophilic aromatic substitution reactions or can be involved in cross-coupling reactions to form more complex structures.

1-(2,5-Dimethoxy-4-bromophenyl)piperazine has been studied for its interaction with serotonin receptors, particularly the 5-HT_2A and 5-HT_2C subtypes. Research indicates that compounds with similar structures often exhibit hallucinogenic properties due to their agonistic activity at these receptors. The compound's pharmacological profile suggests potential applications in psychopharmacology, particularly in understanding the mechanisms underlying hallucinogenic effects and mood regulation.

The synthesis of 1-(2,5-Dimethoxy-4-bromophenyl)piperazine typically involves several steps:

  • Preparation of the Brominated Phenol: Starting from 2,5-dimethoxyphenol, bromination can be performed using bromine or brominating agents to introduce the bromine atom at the para position.
  • Formation of Piperazine Ring: The next step involves reacting the brominated phenol with piperazine in an appropriate solvent under basic conditions to facilitate nucleophilic attack.
  • Purification: The crude product can be purified through recrystallization or chromatography to isolate pure 1-(2,5-Dimethoxy-4-bromophenyl)piperazine.

This compound has potential applications in medicinal chemistry and pharmacology. Its structural features suggest utility in developing new psychoactive substances or as a lead compound for designing drugs targeting serotonin receptors. Additionally, it may serve as a research tool for studying receptor interactions and signaling pathways related to serotonin.

Research on interaction studies involving 1-(2,5-Dimethoxy-4-bromophenyl)piperazine has focused on its binding affinity and efficacy at serotonin receptors. Studies indicate that it may exhibit different pharmacological profiles compared to other piperazine derivatives, highlighting its unique interactions with specific receptor subtypes. This information is crucial for understanding its potential therapeutic effects and side effects.

Several compounds share structural similarities with 1-(2,5-Dimethoxy-4-bromophenyl)piperazine. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Aspects
1-(2,5-Dimethoxy-4-iodophenyl)piperazineIodine instead of brominePotentially higher lipophilicity and potency
1-(2,5-Dimethoxyphenyl)piperazineLacks halogen substitutionLess reactivity but may have similar effects
1-(4-Bromo-2-methylphenyl)piperazineMethyl group additionAlters receptor selectivity
1-(4-Bromophenyl)piperazineNo methoxy substitutionsSimpler structure may lead to different activity

These comparisons illustrate how variations in substituents can significantly impact biological activity and receptor interactions, emphasizing the unique profile of 1-(2,5-Dimethoxy-4-bromophenyl)piperazine within this class of compounds.

XLogP3

2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

300.04734 g/mol

Monoisotopic Mass

300.04734 g/mol

Heavy Atom Count

17

UNII

9AF4JQU2FM

Wikipedia

2C-B-PP

Dates

Last modified: 08-10-2024

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